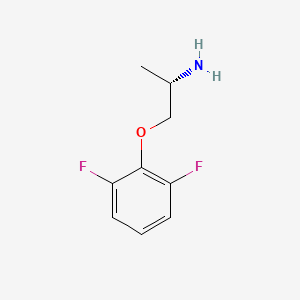
3-(8-Methylquinolin-3-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Methylquinolin-3-yl)prop-2-yn-1-amine is an organic compound with the molecular formula C13H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methylquinolin-3-yl)prop-2-yn-1-amine typically involves the reaction of 8-methylquinoline with propargylamine. One common method involves the use of a Lewis acid catalyst, such as stannic chloride (SnCl2) or indium chloride (InCl3), to facilitate the hydroamination or hydroarylation of the propargylated aromatic ortho-diamines . The reaction is usually carried out under aerobic conditions and can be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or In powder .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(8-Methylquinolin-3-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce various substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the quinoline ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(8-Methylquinolin-3-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(8-Methylquinolin-3-yl)prop-2-yn-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline ring can intercalate with DNA, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-(8-Methylquinolin-3-yl)prop-2-yn-1-amine, which serves as a core structure for many derivatives.
8-Methylquinoline: A closely related compound with a methyl group at the 8-position of the quinoline ring.
Propargylamine: A simple alkyne-containing amine that is a key building block in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the propargylamine moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other quinoline derivatives. The propargylamine group can participate in click chemistry reactions, making the compound valuable for bioconjugation and material science applications.
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(8-methylquinolin-3-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C13H12N2/c1-10-4-2-6-12-8-11(5-3-7-14)9-15-13(10)12/h2,4,6,8-9H,7,14H2,1H3 |
InChI Key |
LRNUXMAUNKCMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



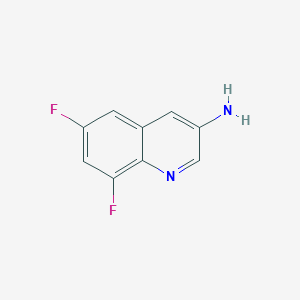
![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)
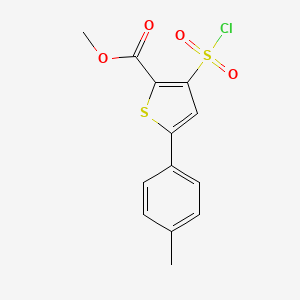



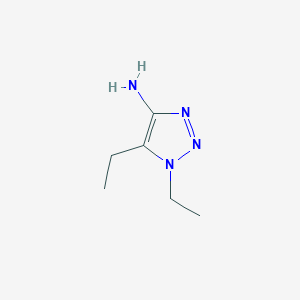
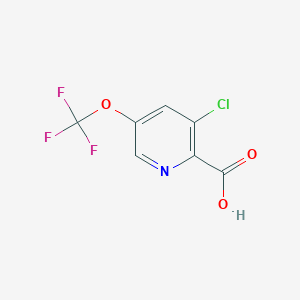
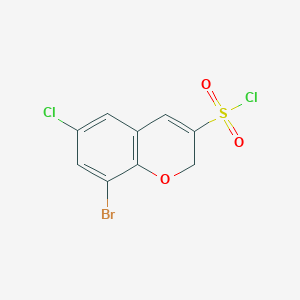
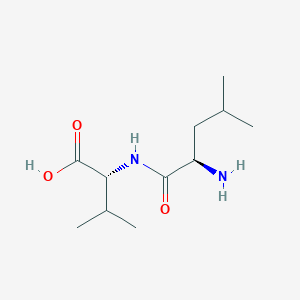
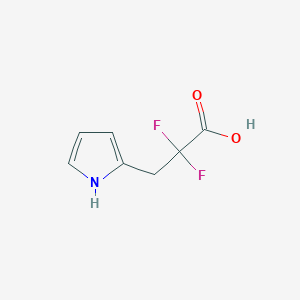
![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)
